{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
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Overview
Description
{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is a chemical compound with the molecular formula C9H12F2O and a molecular weight of 174.19 g/mol . It is characterized by its tricyclic structure and the presence of two fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of {8,8-difluorotricyclo[3210,2,7]octan-1-yl}methanol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atoms and the tricyclic structure play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar compounds to {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol include other tricyclic compounds with different substituents. For example:
Tricyclo[3.2.1.0,2,7]octan-1-ylmethanol: Lacks the fluorine atoms, resulting in different chemical properties.
8,8-Dichlorotricyclo[3.2.1.0,2,7]octan-1-ylmethanol: Substitutes chlorine for fluorine, affecting reactivity and biological activity.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2649055-46-7 |
---|---|
Molecular Formula |
C9H12F2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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